4-Bromo-2-cyclopentylpyridine
Overview
Description
4-Bromo-2-cyclopentylpyridine is a chemical compound with the molecular formula C10H12BrN. It is a brominated pyridine derivative, where a bromine atom is substituted at the fourth position and a cyclopentyl group is attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopentylpyridine typically involves the bromination of 2-cyclopentylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopentylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
4-Bromo-2-cyclopentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-phenylpyridine: Similar in structure but with a phenyl group instead of a cyclopentyl group.
2-Bromo-4-cyclopentylpyridine: The positions of the bromine and cyclopentyl groups are reversed.
4-Chloro-2-cyclopentylpyridine: Chlorine is substituted for bromine.
Uniqueness
4-Bromo-2-cyclopentylpyridine is unique due to the specific positioning of the bromine and cyclopentyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-2-cyclopentylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-6-12-10(7-9)8-3-1-2-4-8/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRSFIDJNCRIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301768 | |
Record name | Pyridine, 4-bromo-2-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-41-0 | |
Record name | Pyridine, 4-bromo-2-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-bromo-2-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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